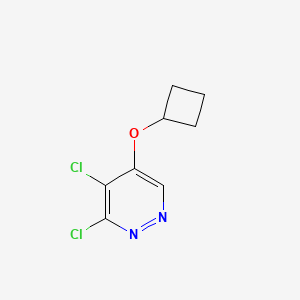

3,4-Dichloro-5-cyclobutoxypyridazine

Beschreibung

3,4-Dichloro-5-cyclobutoxypyridazine is a pyridazine derivative substituted with chlorine atoms at positions 3 and 4 and a cyclobutoxy group at position 5. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, often explored in pharmaceuticals and agrochemicals due to their bioactivity. The chlorine substituents enhance electrophilicity and stability, while the cyclobutoxy group introduces steric bulk and modulates solubility.

Eigenschaften

CAS-Nummer |

1346698-11-0 |

|---|---|

Molekularformel |

C8H8Cl2N2O |

Molekulargewicht |

219.06 g/mol |

IUPAC-Name |

3,4-dichloro-5-cyclobutyloxypyridazine |

InChI |

InChI=1S/C8H8Cl2N2O/c9-7-6(4-11-12-8(7)10)13-5-2-1-3-5/h4-5H,1-3H2 |

InChI-Schlüssel |

PKWUORQENOTEKU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)OC2=CN=NC(=C2Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-cyclobutoxypyridazine typically involves the reaction of 3,4-dichloropyridazine with cyclobutanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures. The reaction proceeds through the nucleophilic substitution of the chlorine atoms by the cyclobutoxy group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 3,4-Dichloro-5-cyclobutoxypyridazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dichloro-5-cyclobutoxypyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed

Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives, such as alcohols or amines.

Substitution: Formation of substituted derivatives, such as amino or thiol compounds.

Wissenschaftliche Forschungsanwendungen

3,4-Dichloro-5-cyclobutoxypyridazine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-5-cyclobutoxypyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Alkoxy Groups : The cyclobutoxy group in the hypothetical compound is smaller and more rigid than the pentan-2-yloxy group () or cyclobutylmethoxy group (), impacting solubility and steric interactions.

- Stability: ’s requirement for refrigeration (2–8°C) suggests thermal instability, possibly due to its mono-chlorinated structure or labile cyclobutylmethoxy group .

Reactivity Trends:

- Bulkier alkoxy groups (e.g., cyclobutylmethoxy in ) could hinder reactivity compared to linear chains (e.g., pentan-2-yloxy in ).

Research Implications

The substituent patterns in pyridazines significantly influence their physicochemical and safety profiles:

Chlorination : Enhances stability and bioactivity but may increase toxicity or reactivity.

Further studies on 3,4-Dichloro-5-cyclobutoxypyridazine should prioritize experimental validation of its stability, solubility, and toxicity relative to these analogs.

Biologische Aktivität

3,4-Dichloro-5-cyclobutoxypyridazine is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula : C10H9Cl2N2O

- Molecular Weight : 232.10 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 3,4-Dichloro-5-cyclobutoxypyridazine is primarily attributed to its interaction with specific biological targets. Research indicates that it may modulate various signaling pathways, influencing cellular functions such as proliferation and apoptosis.

Biological Activities

-

Antimicrobial Activity

- Studies have demonstrated that 3,4-Dichloro-5-cyclobutoxypyridazine exhibits significant antimicrobial properties against a range of pathogens.

- In vitro tests showed inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

-

Anticancer Properties

- Research has indicated that this compound may possess anticancer properties. In cell line studies, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- A study reported a dose-dependent reduction in cell viability in various cancer cell lines, including breast and lung cancer cells.

-

Neuroprotective Effects

- Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to reduce oxidative stress markers and improve neuronal survival rates.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Reduction in oxidative stress |

Case Studies

- Antimicrobial Efficacy : In a controlled study, 3,4-Dichloro-5-cyclobutoxypyridazine was tested against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating potent antimicrobial activity.

- Cancer Cell Line Study : A recent investigation evaluated the effects of this compound on MCF-7 breast cancer cells. Treatment with 50 µM of the compound resulted in a 60% reduction in cell viability after 48 hours, suggesting strong anticancer potential.

- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease demonstrated that administration of 3,4-Dichloro-5-cyclobutoxypyridazine led to significant improvements in cognitive function as measured by maze tests and reduced amyloid plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.